6,7-dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine

Descripción general

Descripción

6,7-dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine , also known by its chemical formula C₁₆H₁₃N₅O₄ , is a synthetic organic compound. It belongs to the class of quinazoline derivatives and exhibits interesting pharmacological properties. Quinazolines are privileged scaffolds in medicinal chemistry, often found in physiologically active agents, including anticancer compounds .

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the dimethoxy and nitrophenyl substituents onto the quinazoline core. While specific synthetic routes may vary, the general strategy includes condensation reactions, cyclization, and subsequent functional group modifications. Researchers have explored various synthetic pathways to access this compound and its analogs .

Molecular Structure Analysis

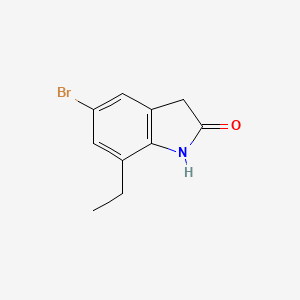

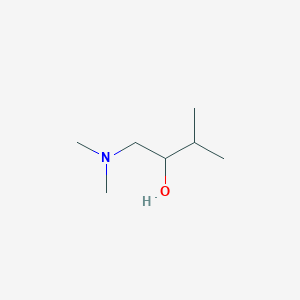

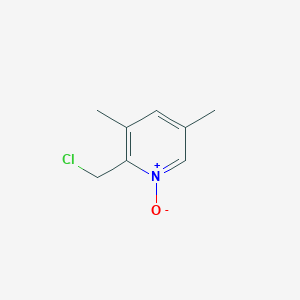

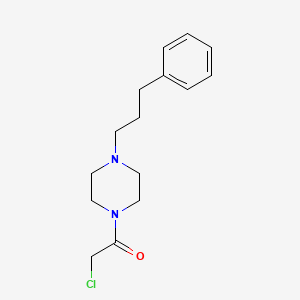

The molecular structure of 6,7-dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine consists of a quinazoline ring system with two methoxy groups (at positions 6 and 7) and a nitrophenyl group (at position 3). The compound’s chemical structure is crucial for understanding its biological activity and interactions with cellular targets. Refer to Figure 1 for an illustration of the molecular structure .

Chemical Reactions Analysis

The compound’s reactivity and chemical behavior play a pivotal role in its pharmacological properties. Researchers have investigated its reactions with various nucleophiles, electrophiles, and metal catalysts. These reactions provide insights into potential modifications for structure-activity relationship studies and drug design .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Antimalarial Drug Lead

Quinazolines, including derivatives like 6,7-dimethoxyquinazoline-2,4-diamines, have shown potential in treating various conditions including malaria. The synthesis and evaluation of these compounds have led to the discovery of promising drug leads with high antimalarial activity. A specific compound, 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine (SSJ-717), was identified for its high antimalarial potential (Mizukawa et al., 2021).

Anti-tubercular Activity

4-Anilinoquinolines and 4-anilinoquinazolines have been screened for their potential as Mycobacterium tuberculosis inhibitors. A particular focus was on the 6,7-dimethoxy quinoline ring, which played a key role in inhibiting tuberculosis. One compound, 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine, exhibited a significant minimum inhibitory concentration (MIC) value, indicating its potential as an anti-tubercular agent (Asquith et al., 2019).

EGFR Inhibition in Chordoma

Quinazoline-based kinase inhibitors, including 6,7-dimethoxyquinazoline derivatives, have been used to target non-small cell lung cancer (NSCLC) and chordomas. These compounds have been effective in engaging the epidermal growth factor receptor (EGFR) and showing activity in cellular models of NSCLC and chordomas. A specific compound, 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine, was identified as a potent inhibitor for the UCH-2 chordoma cell line (Asquith et al., 2019).

Antitumor Activity

Quinazoline derivatives, including 6,7-dimethoxy variants, have been synthesized and shown to possess antitumor activity. One study focused on the synthesis of 4-(3′-chlorophenylamino)-6-methoxy quinazoline derivatives and found some of these compounds to exhibit antiproliferative activity against Bcap-37 cells in vitro (Gui-ping, 2012).

Safety And Hazards

As with any chemical compound, safety precautions are crucial during handling and experimentation. Researchers should follow standard laboratory practices, including proper protective gear, ventilation, and waste disposal. Specific safety data (such as toxicity, carcinogenicity, and environmental impact) should be assessed based on experimental results and literature reports .

Propiedades

IUPAC Name |

6,7-dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O4/c1-23-14-7-12-13(8-15(14)24-2)17-9-18-16(12)19-10-4-3-5-11(6-10)20(21)22/h3-9H,1-2H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXLGBIMSTYMHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxazolidinecarboxylic acid, 4-[2-(diethoxyphosphinyl)ethyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B3242699.png)

![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B3242715.png)